molecular formula C12H15NO2 B3030451 Methyl 4-(pyrrolidin-2-yl)benzoate CAS No. 908334-13-4

Methyl 4-(pyrrolidin-2-yl)benzoate

Cat. No. B3030451
CAS RN: 908334-13-4
M. Wt: 205.25
InChI Key: LNBNESVEEVVAAW-UHFFFAOYSA-N
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Description

“Methyl 4-(pyrrolidin-2-yl)benzoate” is an organic compound . It belongs to the class of organic compounds known as alpha amino acid amides .


Synthesis Analysis

The synthesis of “Methyl 4-(pyrrolidin-2-yl)benzoate” involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The synthetic strategies used are based on the stereogenicity of carbons in the pyrrolidine ring .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(pyrrolidin-2-yl)benzoate” is characterized by a five-membered pyrrolidine ring . The InChI code for this compound is 1S/C12H15NO2.ClH/c1-15-12 (14)10-6-4-9 (5-7-10)11-3-2-8-13-11;/h4-7,11,13H,2-3,8H2,1H3;1H/t11-;/m1./s1 .


Chemical Reactions Analysis

The pyrrolidine ring in “Methyl 4-(pyrrolidin-2-yl)benzoate” allows efficient exploration of the pharmacophore space due to sp3-hybridization . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Physical And Chemical Properties Analysis

“Methyl 4-(pyrrolidin-2-yl)benzoate” is a solid compound . It has a molecular weight of 205.26 . The compound should be stored in a sealed container in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Structural Analysis

  • Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and its related compounds, involving pyrrolidin-1-yl groups, are synthesized via a three-step substitution reaction. These compounds are structurally analyzed using FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Their molecular structures, optimized by density functional theory (DFT), are consistent with crystal structures. These analyses provide insights into the physicochemical properties of such compounds (Huang et al., 2021).

Photophysical Properties

  • Methyl salicylate derivatives, similar in structure to Methyl 4-(pyrrolidin-2-yl)benzoate, have been studied for their photophysical properties. This research in dichloromethane investigates their absorption spectra and emission features, contributing to understanding their behavior under UV excitation and potential applications in photophysics (Yoon et al., 2019).

Synthesis and Antimicrobial Activity

  • Novel polysubstituted methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives are synthesized, displaying interesting antibacterial activity. This synthesis and the antimicrobial evaluation of these compounds contribute to the development of new antimycobacterial agents (Nural et al., 2018).

Application in Liquid Crystal Polymers

  • Methyl 4-((E)-2-pyridin-4-yl)vinyl)benzoate ligand, structurally related to Methyl 4-(pyrrolidin-2-yl)benzoate, is used in creating hydrogen-bonded side-chain liquid crystal polymers. This study explores the liquid crystalline properties of these polymers, indicating potential applications in materials science and technology (Muhammad et al., 2020).

Coordination Polymers and Photocatalysis

  • A new ligand, (pyridin-3-yl)methyl 4-(2-(4-((pyridin-3-yl)methoxy)phenyl)diazenyl)benzoate, closely related to Methyl 4-(pyrrolidin-2-yl)benzoate, is used in constructing Zn(ii)/Cd(ii) coordination polymers. These polymers demonstrate high photocatalytic activity towards methylene blue degradation under UV-Vis irradiation, indicating their potential in photocatalytic applications (Liu et al., 2016).

Safety and Hazards

“Methyl 4-(pyrrolidin-2-yl)benzoate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Future Directions

The pyrrolidine ring in “Methyl 4-(pyrrolidin-2-yl)benzoate” is a versatile scaffold for novel biologically active compounds . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

methyl 4-pyrrolidin-2-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-6-4-9(5-7-10)11-3-2-8-13-11/h4-7,11,13H,2-3,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBNESVEEVVAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80696142
Record name Methyl 4-(pyrrolidin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(pyrrolidin-2-yl)benzoate

CAS RN

908334-13-4
Record name Methyl 4-(pyrrolidin-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80696142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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